Kinase Inhibition Landscape: Class-Level Inference from Rho-Associated Protein Kinase 2 (ROCK2) Screening
No direct enzymatic data exist for the target compound. A structurally related congener, 3-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-one, was identified as a ROCK2 inhibitor in a high-throughput screen, with an IC50 of 28 µM [1]. The 4-fluorophenyl/methylthio substitution pattern has not been evaluated in this assay. Consequently, any claim of kinase activity for the target compound must be regarded as unvalidated until remeasured head-to-head.
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 3-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-one: IC50 = 28 µM |
| Quantified Difference | Not quantifiable |
| Conditions | Recombinant human ROCK2 enzymatic assay (PubChem AID 463197) |
Why This Matters
The class has demonstrated ROCK2 engagement, but the magnitude and selectivity of the target compound relative to the 28 µM benchmark are unknown, making direct substitution unreliable.
- [1] BindingDB Entry BDBM37880. 3-(2-Furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-one; ROCK2 IC50 = 28 µM. https://bindingdb.org/bind/ByCompound.jsp?compound=3-(2-furanylmethyl)-8-methoxy-5H-pyrimido[5,4-b]indol-4-one. View Source
